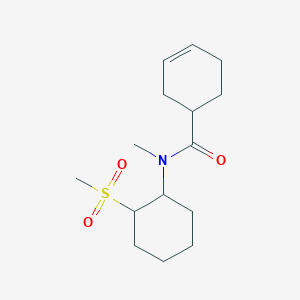
N-(1,3-dimethylpiperidin-4-yl)-N-methylindolizine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-dimethylpiperidin-4-yl)-N-methylindolizine-2-carboxamide, also known as DMPI, is a small molecule that has been studied for its potential use in various scientific research applications. DMPI was first synthesized in 2011 and has since been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
作用机制
N-(1,3-dimethylpiperidin-4-yl)-N-methylindolizine-2-carboxamide has been shown to bind to the sigma-1 receptor with high affinity, resulting in the modulation of various cellular processes. This includes the regulation of intracellular calcium levels, the activation of various signaling pathways, and the modulation of ion channels. This compound has also been shown to have neuroprotective effects, making it a potential therapeutic agent for various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of intracellular calcium levels, the activation of various signaling pathways, and the modulation of ion channels. This compound has also been shown to have neuroprotective effects, making it a potential therapeutic agent for various neurological disorders.
实验室实验的优点和局限性
N-(1,3-dimethylpiperidin-4-yl)-N-methylindolizine-2-carboxamide has several advantages for lab experiments, including its high affinity for the sigma-1 receptor, its ability to modulate intracellular calcium levels, and its neuroprotective effects. However, this compound also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for the study of N-(1,3-dimethylpiperidin-4-yl)-N-methylindolizine-2-carboxamide, including the development of more potent and selective sigma-1 receptor ligands, the investigation of its potential therapeutic use in various neurological disorders, and the exploration of its potential use as a tool for studying the function of the sigma-1 receptor. Further research is also needed to fully understand the mechanism of action of this compound and its potential limitations.
合成方法
The synthesis of N-(1,3-dimethylpiperidin-4-yl)-N-methylindolizine-2-carboxamide involves multiple steps, including the reaction of 2-(bromomethyl) indolizine with N-methyl-4-piperidone, followed by the addition of sodium hydride and N-methyl-4-piperidinol. The resulting product is then purified using column chromatography to obtain this compound in its pure form.
科学研究应用
N-(1,3-dimethylpiperidin-4-yl)-N-methylindolizine-2-carboxamide has been studied for its potential use in various scientific research applications, including as a tool for studying the function of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various physiological processes, including pain perception, memory, and mood regulation. This compound has been shown to bind to the sigma-1 receptor with high affinity, making it a useful tool for studying the function of this protein.
属性
IUPAC Name |
N-(1,3-dimethylpiperidin-4-yl)-N-methylindolizine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-13-11-18(2)9-7-16(13)19(3)17(21)14-10-15-6-4-5-8-20(15)12-14/h4-6,8,10,12-13,16H,7,9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCKTDWMLZOYFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N(C)C(=O)C2=CN3C=CC=CC3=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-2-methylpyridazin-3-one](/img/structure/B7592577.png)
![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-2-ethylpyridazin-3-one](/img/structure/B7592585.png)
![1-[4-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B7592593.png)





![N-[1-(3-bromophenyl)-2-methylpropan-2-yl]acetamide](/img/structure/B7592638.png)
![3-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-2,2-dimethyl-3-oxopropanenitrile](/img/structure/B7592648.png)



